2-phenyl-5-[(3-phenylisoxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, which share a core structure with the compound , often involves the reaction of aminopyridines with appropriate acetamides, employing techniques such as microwave irradiation for efficiency. These reactions can result in a variety of derivatives, depending on the specific substituents and conditions used in the synthesis process (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of related imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, the crystal structure analysis of these compounds reveals various inclinations and dihedral angles between the core imidazo[1,2-a]pyridine system and attached phenyl rings, indicating a diverse range of molecular conformations (Ouzidan et al., 2011).
properties
IUPAC Name |
(3-phenyl-1,2-oxazol-4-yl)-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-22(17-14-28-25-20(17)15-7-3-1-4-8-15)26-12-11-18-19(13-26)24-21(23-18)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBRJYKTYXTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)C4=CON=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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